4-Acetyl-piperazine-2-carboxylic acid is classified as:
The synthesis of 4-acetyl-piperazine-2-carboxylic acid can be achieved through various methods, typically involving the functionalization of piperazine. One common synthetic route includes:
The molecular structure of 4-acetyl-piperazine-2-carboxylic acid features:
4-Acetyl-piperazine-2-carboxylic acid can participate in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-acetyl-piperazine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar piperazine derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication pathways.
The physical and chemical properties of 4-acetyl-piperazine-2-carboxylic acid include:
The compound displays irritant properties upon contact, necessitating careful handling in laboratory settings.
4-Acetyl-piperazine-2-carboxylic acid has diverse applications across several scientific domains:
The piperazine ring system—a six-membered heterocycle featuring two opposing nitrogen atoms—serves as a privileged scaffold in medicinal chemistry, particularly for designing Multi-Target Directed Ligands (MTDLs). Its structural versatility enables simultaneous engagement with multiple biological targets implicated in complex diseases. In Alzheimer’s disease (AD), for example, piperazine-based MTDLs inhibit acetylcholinesterase (AChE) while concurrently blocking amyloid-β (Aβ) aggregation. The 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives exemplify this strategy, where the core scaffold positions substituents to interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. This dual binding inhibits enzymatic activity and disrupts Aβ fibril formation—a critical pathogenic process in AD [1].
Structural modifications at C-2 of the piperazine ring (e.g., carboxylic acids, hydroxamic acids, or 1,3,4-oxadiazoles) fine-tune target engagement. Derivatives like compound 8a-s achieve AChE inhibition in the nanomolar range (IC₅₀ = 0.019–0.042 µM), outperforming reference drugs like donepezil. This potency stems from:
Table 1: Anti-AChE Activity of Select Piperazine-2-carboxylic Acid Derivatives
Compound | R¹ Group | R² Group | IC₅₀ (µM) | Key Features |
---|---|---|---|---|
8a | 4-Cl-C₆H₄ | H | 0.019 | Optimal CAS/PAS engagement |
8f | 3-OCH₃-C₆H₄ | H | 0.042 | Enhanced selectivity for AChE over BChE |
6c | 4-F-C₆H₄ | Oxadiazole | 0.87 | Dual AChE inhibition/anti-aggregation |
Donepezil | - | - | 0.05 | Reference drug |
Piperazine-2-carboxylic acid derivatives emerged as strategic tools to overcome limitations of early CNS drugs. Initial efforts focused on unsubstituted piperazine-2-carboxylic acids, but their high polarity and metabolic instability limited brain bioavailability. The 1985 patent EP0159889A2 marked a turning point, introducing 4-substituted derivatives (e.g., phosphonic acid esters) to enhance blood-brain barrier (BBB) penetration. Key innovations included:
Contemporary research pivoted toward functionalization at C-1, C-2, and C-4 to optimize target selectivity. Hybrid molecules like 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid (CAS: 1316217-18-1) illustrate this evolution. Here, the C-1 acetyl group reduces basicity, while the 4-methoxyphenyl moiety enables π-stacking with protein targets. This compound’s amphoteric properties—hydrophilic (carboxylate) and hydrophobic (aromatic) domains—exemplify modern design principles for CNS-penetrant MTDLs [6].
Table 2: Evolution of Piperazine-2-carboxylic Acid Derivatives
Era | Key Modifications | Objectives | Example Compounds |
---|---|---|---|
1980s | 4-Phosphonate esters; C-3 alkyl chains | BBB penetration; metabolic stability | 4-(3-Carboxypropyl) derivatives |
2000s | N-1 Acylation; C-2 heterocycles | Target selectivity; reduced cytotoxicity | 2-(1,3,4-Oxadiazolyl) derivatives |
2010s–Present | Bisbenzylpiperazines; acetylated amines | MTDL development; anti-aggregation effects | 1-Acetyl-4-arylpiperazine-2-carboxylic acids |
Acetylation of the piperazine N-1 nitrogen fundamentally reshapes the scaffold’s physicochemical and pharmacological profile. This modification:
In Alzheimer’s MTDLs, the acetyl group’s electron-withdrawing nature amplifies AChE selectivity over butyrylcholinesterase (BChE). Derivatives like 4a-g (1-acetyl-4-benzylpiperazine-2-carboxylic acids) exhibit 10–50-fold higher affinity for AChE (IC₅₀ = 0.11–0.82 µM) than BChE. Molecular dynamics simulations confirm that the acetyl carbonyl forms a critical hydrogen bond with Ser203 in AChE’s catalytic triad—an interaction absent in unsubstituted analogs [1].
The acetyl group also enables rational lipophilicity adjustments. In 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid, the N-acetyl/methoxyphenyl combination yields a calculated logP (cLogP) of 1.8—ideal for CNS penetration. Contrast this with unsubstituted piperazine-2-carboxylic acid (cLogP = −1.3), which requires prodrug derivatization for bioavailability [6].
Table 3: Impact of N-1 Acetylation on Piperazine-2-carboxylic Acid Derivatives
Property | Unsubstituted Piperazine | N-1 Acetylated Piperazine | Pharmacological Impact |
---|---|---|---|
pKₐ (N-4) | 9.2–9.8 | 6.9–7.5 | Reduced off-target receptor binding |
Metabolic Stability | Low (N-dealkylation) | High | Extended half-life |
AChE Selectivity (vs. BChE) | 2–5-fold | 10–50-fold | Enhanced target precision |
cLogP | −1.5 to 0.2 | 1.2–2.5 | Improved BBB permeability |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0